molecular formula C15H9ClF3NO B13838349 6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one

6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B13838349
M. Wt: 311.68 g/mol
InChI Key: RHDOHRGBECVZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group, a cyclopropylethynyl group, and a trifluoromethyl group attached to a quinolin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Addition of the Cyclopropylethynyl Group: The cyclopropylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:

    6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the cyclopropylethynyl group, which may result in different chemical and biological properties.

    3-(Cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the chloro group, which may affect its reactivity and interactions.

    6-Chloro-3-(cyclopropylethynyl)quinolin-2(1H)-one: Lacks the trifluoromethyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H9ClF3NO

Molecular Weight

311.68 g/mol

IUPAC Name

6-chloro-3-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H9ClF3NO/c16-9-4-6-12-11(7-9)13(15(17,18)19)10(14(21)20-12)5-3-8-1-2-8/h4,6-8H,1-2H2,(H,20,21)

InChI Key

RHDOHRGBECVZAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.